molecular formula C10H10O2 B12875588 2-Ethoxy-1-benzofuran CAS No. 871896-52-5

2-Ethoxy-1-benzofuran

Katalognummer: B12875588
CAS-Nummer: 871896-52-5
Molekulargewicht: 162.18 g/mol
InChI-Schlüssel: OAZBUFPEEVRVEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxybenzofuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with an ethoxy group attached to the second carbon of the furan ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxybenzofuran typically involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through an esterification process followed by cyclization to form the benzofuran ring .

Industrial Production Methods: Industrial production of 2-Ethoxybenzofuran may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethoxybenzofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydrobenzofurans or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted benzofurans.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2,3-dione, while substitution reactions can produce halogenated or nitrated benzofurans .

Wissenschaftliche Forschungsanwendungen

2-Ethoxybenzofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Studies have shown its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Derivatives of 2-Ethoxybenzofuran are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Ethoxybenzofuran involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

    Benzofuran: The parent compound without the ethoxy group.

    2-Methoxybenzofuran: Similar structure with a methoxy group instead of an ethoxy group.

    2-Phenylbenzofuran: Contains a phenyl group at the second position instead of an ethoxy group.

Uniqueness: 2-Ethoxybenzofuran is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications .

Eigenschaften

CAS-Nummer

871896-52-5

Molekularformel

C10H10O2

Molekulargewicht

162.18 g/mol

IUPAC-Name

2-ethoxy-1-benzofuran

InChI

InChI=1S/C10H10O2/c1-2-11-10-7-8-5-3-4-6-9(8)12-10/h3-7H,2H2,1H3

InChI-Schlüssel

OAZBUFPEEVRVEX-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.